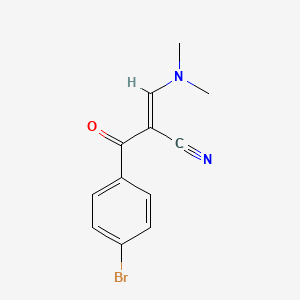
2-(4-Bromobenzoyl)-3-(dimethylamino)acrylonitrile
Vue d'ensemble
Description
2-(4-Bromobenzoyl)-3-(dimethylamino)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of 2-(4-Bromobenzoyl)-3-(dimethylamino)acrylonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in cancer cells. This compound has been shown to induce apoptosis in cancer cells through the activation of specific caspases and the downregulation of anti-apoptotic proteins.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-(4-Bromobenzoyl)-3-(dimethylamino)acrylonitrile has significant effects on the biochemical and physiological processes in cancer cells. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit specific signaling pathways involved in cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-Bromobenzoyl)-3-(dimethylamino)acrylonitrile in lab experiments include its unique properties and potential applications in scientific research. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for the use of 2-(4-Bromobenzoyl)-3-(dimethylamino)acrylonitrile in scientific research. These include its potential use as a fluorescent probe for the detection of specific proteins and enzymes in biological systems, as well as its potential as a therapeutic agent for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects in vivo.
Applications De Recherche Scientifique
2-(4-Bromobenzoyl)-3-(dimethylamino)acrylonitrile has been extensively studied for its potential applications in scientific research. This compound has been shown to have significant anti-cancer properties, with the ability to induce apoptosis in cancer cells. Additionally, this compound has been shown to have potential as a fluorescent probe for the detection of specific proteins and enzymes in biological systems.
Propriétés
IUPAC Name |
(E)-2-(4-bromobenzoyl)-3-(dimethylamino)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-15(2)8-10(7-14)12(16)9-3-5-11(13)6-4-9/h3-6,8H,1-2H3/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPTXOGUUFRBIN-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromobenzoyl)-3-(dimethylamino)acrylonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromobicyclo[3.2.1]octa-2,6-diene](/img/structure/B1656247.png)
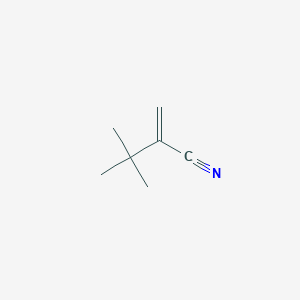
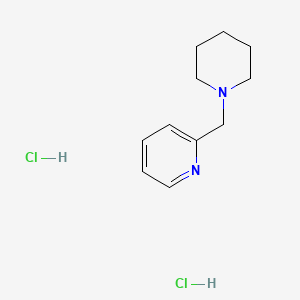


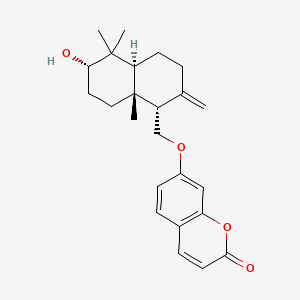
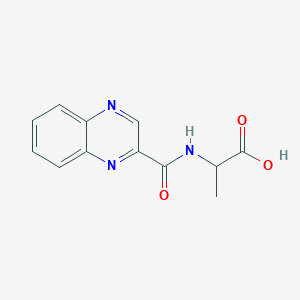
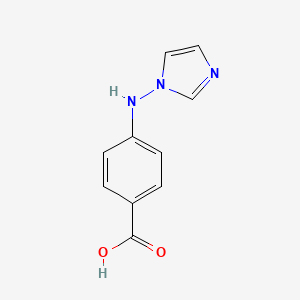
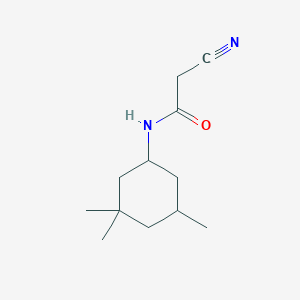
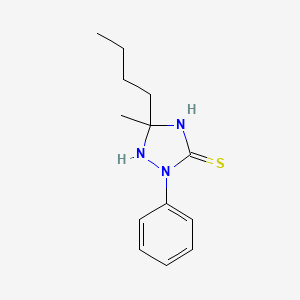
![(4Z,8E)-N-(2-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B1656261.png)
![3-(1,3-Dioxo-4-phenylbenzo[f]isoindol-2-yl)benzoic acid](/img/structure/B1656263.png)
![2-(3-Hydroxyphenyl)-4-phenylbenzo[f]isoindole-1,3-dione](/img/structure/B1656264.png)